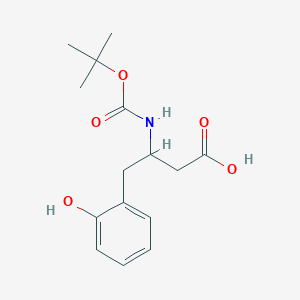![molecular formula C16H20ClFN2O B13716674 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone](/img/structure/B13716674.png)
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone is a complex organic compound that features a piperazine ring substituted with a 4-chloro-2-fluorophenyl group and a cyclohexanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone typically involves the reaction of 4-chloro-2-fluoroaniline with piperazine under controlled conditions to form the intermediate 4-(4-chloro-2-fluorophenyl)piperazine. This intermediate is then reacted with cyclohexanone in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-fluorophenylboronic acid
- 2-Fluorodeschloroketamine
- 4-Chloro-4-fluorobutyrophenone
Uniqueness
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone is unique due to its specific substitution pattern and the presence of both a piperazine ring and a cyclohexanone moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C16H20ClFN2O |
|---|---|
Molekulargewicht |
310.79 g/mol |
IUPAC-Name |
2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]cyclohexan-1-one |
InChI |
InChI=1S/C16H20ClFN2O/c17-12-5-6-14(13(18)11-12)19-7-9-20(10-8-19)15-3-1-2-4-16(15)21/h5-6,11,15H,1-4,7-10H2 |
InChI-Schlüssel |
DALHKQMYLDEIJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)N2CCN(CC2)C3=C(C=C(C=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



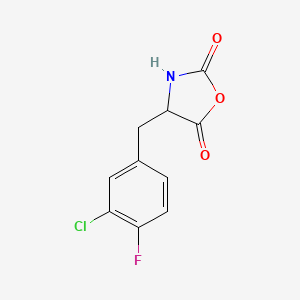

![2-Tetrazolo[1,5-a]pyridin-5-ylethanol](/img/structure/B13716602.png)
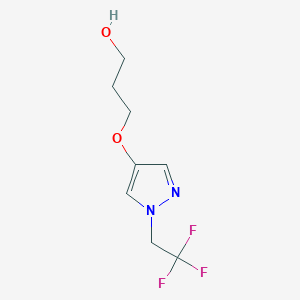

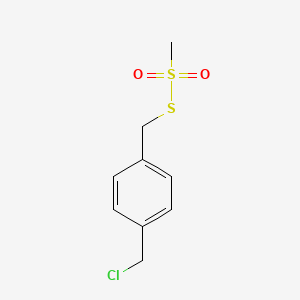


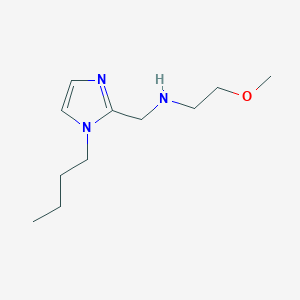
![N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13716635.png)
![4-[2-[2-(3-carboxypropanoylamino)ethoxy]ethylamino]-4-oxobutanoic acid](/img/structure/B13716646.png)
